Cas no 89853-03-2 (6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene)

6-Methyl-2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene is a heterocyclic compound featuring a fused tetrazaindene core with methyl and methylmercapto substituents. Its unique structure imparts stability and reactivity, making it valuable in pharmaceutical and agrochemical applications. The presence of multiple nitrogen atoms enhances its potential as a versatile intermediate in the synthesis of biologically active molecules. The methylmercapto group offers additional functionalization opportunities, while the oxo group contributes to its electrophilic character. This compound is particularly useful in the development of nucleoside analogs and enzyme inhibitors due to its ability to mimic natural heterocyclic scaffolds. Its well-defined chemical properties ensure consistent performance in synthetic pathways.
6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene structure
89853-03-2 structure
Product name:6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene
CAS No:89853-03-2
MF:C7H8N4OS
MW:196.229619026184
CID:861307
PubChem ID:101400

6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene Chemical and Physical Properties

Names and Identifiers

    • 6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene
    • AM803863
    • 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine
    • 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
    • 7-Hydroxy-5-methyl-2-methylthio-[1,2,4]triazolo[1,5-a]pyrimidine
    • 5-Methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a] pyrimidin-7-ol
    • InChI=1/C7H8N4OS/c1-4-3-5(12)11-6(8-4)9-7(10-11)13-2/h3H,1-2H3,(H,8,9,10
    • MFCD00186154
    • 5-Methyl-2-(methylthio)-1,2,4-triazolo(1,5-a)pyrimidin-7-ol
    • HMS1432B21
    • J-517744
    • SCHEMBL16691060
    • 5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
    • SR-01000521511
    • [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-
    • SCHEMBL2315537
    • (1,2,4)Triazolo(1,5-a)pyrimidin-7(1H)-one, 5-methyl-2-(methylthio)-
    • 7-Hydroxy-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin
    • CS-0038493
    • 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-alpha]pyrimidine
    • DTXSID60962918
    • A5R2YSM6PF
    • 4-Hydroxy-6-methyl-2-methylmercapto-1,3,3a,7-tetraazaindene
    • DTXSID8068252
    • AKOS002561006
    • SR-01000521511-1
    • 5-Methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
    • SDCCGMLS-0065884.P001
    • A873230
    • 5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
    • 89853-03-2
    • EINECS 255-072-8
    • CCG-46340
    • 40775-78-8
    • IDI1_011782
    • 5-Methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
    • 5-Methyl-2-methylthio-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
    • (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 5-methyl-2-(methylthio)-
    • NSC-509227
    • SR-01000636043-1
    • 5-methyl-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
    • Maybridge3_000395
    • H0940
    • FT-0621426
    • 5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
    • CS-0084415
    • BS-41670
    • UNII-A5R2YSM6PF
    • AKOS000676575
    • [1,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-
    • NS00056399
    • NSC 509227
    • 5-Methyl-2-(methylthio)[1,2,4]-triazolo[1,5-a]pyrimidin-7-ol
    • 5-Methyl-2-(methylthio)(1,2,4)triazolo(1,5-a)pyrimidin-7(1H)-one
    • 7-methyl-2-methylthio-4-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol
    • 5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
    • [1,2,4]Triazolo[1,5-a]pyrimidin-7(4H)-one, 5-methyl-2-(methylthio)-
    • NSC509227
    • 7-Hydroxy-5-methyl-2-methylthio-s-triazolo(1,5-a)pyrimidine
    • AKOS002315362
    • Inchi: InChI=1S/C7H8N4OS/c1-4-3-5(12)11-6(8-4)9-7(10-11)13-2/h3H,1-2H3,(H,8,9,10)
    • InChI Key: DITIBSDLGMCMTP-UHFFFAOYSA-N
    • SMILES: CC1=CC(=O)N2C(=N1)N=C(N2)SC

Computed Properties

  • Exact Mass: 196.04188206g/mol
  • Monoisotopic Mass: 196.04188206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.4Ų
  • XLogP3: 0.4

6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM337953-1g
5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
89853-03-2 95%+
1g
$391 2024-07-21

Additional information on 6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene

6-Methyl, 2-Methylmercapto-4-Oxo-1,3,3a,7-Tetrazaindene (CAS No. 89853-03-2): A Comprehensive Overview

The compound 6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene, identified by the CAS registry number 89853-03-2, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This tetrazaindene derivative has garnered attention due to its unique structural features and promising biological activities. Recent studies have shed light on its synthesis, properties, and applications, making it a subject of interest for researchers worldwide.

The molecular structure of 6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene is characterized by a tetrazaindene core with substituents at positions 6 and 2. The presence of a methyl group at position 6 and a methylmercapto group at position 2 introduces unique electronic and steric effects. These substituents play a crucial role in modulating the compound's reactivity and bioavailability. The oxo group at position 4 further enhances the molecule's functional diversity, making it a versatile scaffold for further chemical modifications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene. Researchers have employed various strategies, including multi-component reactions and microwave-assisted synthesis, to streamline its production. These methods not only improve yield but also reduce reaction time and energy consumption. The development of scalable synthetic protocols has paved the way for large-scale production of this compound for industrial applications.

The biological activity of 6-methyl, 2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit key inflammatory pathways. Additionally, this compound exhibits antioxidant properties that make it a promising candidate for combating oxidative stress-related diseases. Its ability to modulate cellular signaling pathways has also been explored in the context of cancer therapy.

In terms of pharmacokinetics and toxicity profiles,6-methyl,2-methylmercapto-4-oxo-1,3,3a,7-tetrazaindene strong>demonstrates favorable absorption and distribution characteristics. Studies suggest that it achieves optimal bioavailability when administered via specific routes. Furthermore,
preclinical toxicology studies indicate that it has a low toxicity profile at therapeutic doses.
These findings underscore its potential as a safe and effective therapeutic agent.

The application of < strong >6-methyl,< strong >,< strong >2-methylmercapto,< strong >,< strong >4-oxo,< strong >,< strong >1,< strong >,< strong >3,< strong >,< strong >3a,< strong >,< strong >7-tetrazaindene< / strong > extends beyond pharmacology into materials science.
Its unique electronic properties make it a candidate for use in organic electronics.
Researchers are exploring its potential as a component in light-emitting diodes (LEDs) and other optoelectronic devices.
This dual functionality highlights the versatility of this compound across diverse scientific disciplines.

In conclusion,
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